molecular formula C14H14Cl2N2O2 B3451026 N-(tert-butyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide

N-(tert-butyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide

Cat. No. B3451026
M. Wt: 313.2 g/mol
InChI Key: HPCFPBIHJOKPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(tert-butyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cells, including immune cells, neurons, and glial cells.
Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been demonstrated to reduce pain and inflammation, as well as protect against neuronal damage. Additionally, studies have shown that this compound can modulate immune responses, such as reducing the activation of microglia and inhibiting the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(tert-butyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life.
One limitation of this compound is its relatively low potency compared to other P2X7 receptor antagonists. This may require higher doses of the compound in experiments, which could potentially lead to non-specific effects. Additionally, this compound has been shown to have some species-specific effects, which may limit its use in certain animal models.

Future Directions

There are several future directions for research on N-(tert-butyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can protect against neuronal damage in animal models of these diseases, and further research could explore its potential therapeutic effects.
Another area of future research is the potential use of this compound in cancer therapy. The P2X7 receptor has been implicated in cancer progression and metastasis, and studies have shown that this compound can inhibit the growth and migration of cancer cells in vitro.
Furthermore, research could explore the potential use of this compound in combination with other drugs or therapies. For example, this compound has been shown to enhance the efficacy of opioid analgesics in animal models of pain, suggesting that it could be used in combination with opioids to reduce their dose and potential side effects.
Overall, this compound is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.

Scientific Research Applications

N-(tert-butyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is chronic pain management, as the P2X7 receptor has been shown to play a crucial role in pain signaling. Studies have demonstrated that this compound can effectively reduce pain in animal models of neuropathic pain and inflammatory pain.
In addition to pain management, this compound has also been studied for its anti-inflammatory properties. The P2X7 receptor has been implicated in the inflammatory response, and this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
Furthermore, this compound has been investigated for its potential neuroprotective effects. The P2X7 receptor has been linked to neuroinflammation and neurodegeneration, and studies have shown that this compound can protect against neuronal damage in animal models of traumatic brain injury and Alzheimer's disease.

properties

IUPAC Name

N-tert-butyl-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)17-13(19)11-7-12(20-18-11)9-5-4-8(15)6-10(9)16/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCFPBIHJOKPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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